molecular formula C11H17N3O4 B8495639 methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate

methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate

Cat. No.: B8495639
M. Wt: 255.27 g/mol
InChI Key: OFSWRLNQZXMRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and protein functions. The ester and tert-butoxy groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 3-[(S)-2-tert-butoxy-1-methyl-2-oxoethyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate

Uniqueness

Methyl 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate

InChI

InChI=1S/C11H17N3O4/c1-7(9(15)18-11(2,3)4)14-8(6-12-13-14)10(16)17-5/h6-7H,1-5H3

InChI Key

OFSWRLNQZXMRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C(=CN=N1)C(=O)OC

Origin of Product

United States

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